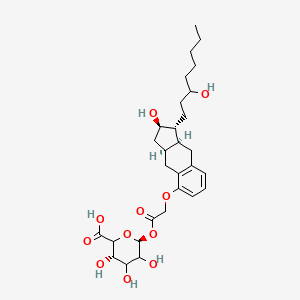Treprostinil Acyl-beta-D-Glucuronide
CAS No.:
Cat. No.: VC18006092
Molecular Formula: C29H42O11
Molecular Weight: 566.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C29H42O11 |
|---|---|
| Molecular Weight | 566.6 g/mol |
| IUPAC Name | (3S,6S)-6-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C29H42O11/c1-2-3-4-7-17(30)9-10-18-19-11-15-6-5-8-22(20(15)12-16(19)13-21(18)31)38-14-23(32)39-29-26(35)24(33)25(34)27(40-29)28(36)37/h5-6,8,16-19,21,24-27,29-31,33-35H,2-4,7,9-14H2,1H3,(H,36,37)/t16-,17?,18+,19-,21+,24?,25-,26?,27?,29+/m0/s1 |
| Standard InChI Key | WGYOJYLHBMLVFP-KWXFKHRRSA-N |
| Isomeric SMILES | CCCCCC(CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O)O)O |
| Canonical SMILES | CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Introduction
Chemical Structure and Formation of Treprostinil Acyl-β-D-Glucuronide
Treprostinil Acyl-β-D-Glucuronide is characterized by the covalent linkage of glucuronic acid to treprostinil’s carboxylic acid group via an acyl bond. This conjugation occurs primarily in the liver, mediated by UDP-glucuronosyltransferase (UGT) enzymes, notably UGT1A3 and UGT2B7 . The reaction increases the metabolite’s hydrophilicity, facilitating its excretion through urine.
Structural analyses confirm that the glucuronide retains treprostinil’s tricyclic benzindene core but modifies its side chain, rendering it unable to bind prostacyclin receptors . In vitro studies demonstrate that the metabolite constitutes approximately 10.2% of treprostinil’s urinary excretion products, making it one of five primary oxidative and conjugative metabolites .
Pharmacokinetics and Metabolic Pathway
Absorption and Distribution
Treprostinil’s pharmacokinetics vary by formulation, but its metabolites, including the acyl-β-D-glucuronide, consistently exhibit dose-linear behavior. After subcutaneous administration, treprostinil achieves 100% bioavailability, with a volume of distribution of 14 L/70 kg . Protein binding exceeds 91% at therapeutic concentrations, a trait shared by its glucuronide metabolite due to retained lipophilicity from the parent compound .
Metabolism and Elimination
Hepatic metabolism dominates treprostinil’s clearance, with CYP2C8 catalyzing 80% of its oxidation and UGTs driving glucuronidation. The acyl-β-D-glucuronide accounts for 10.2% of the excreted dose, appearing in urine within 4–6 hours post-administration . Renal clearance mechanisms dominate, though enterohepatic recirculation may minimally contribute .
Table 1: Key Pharmacokinetic Parameters of Treprostinil and Its Glucuronide Metabolite
Biological Activity and Clinical Significance
In vitro toxicology studies suggest that acyl glucuronides may covalently bind to proteins, potentially triggering immune responses. While treprostinil’s glucuronide shows low reactivity compared to nonsteroidal anti-inflammatory drug (NSAID) metabolites, long-term exposure data remain limited .
Comparative Analysis with Other Prostacyclin Metabolites
Treprostinil’s metabolic profile distinguishes it from other PAH therapies. For example, epoprostenol, a short-acting prostacyclin, undergoes rapid hydrolysis without glucuronidation, necessitating continuous intravenous infusion . In contrast, treprostinil’s glucuronide enhances its suitability for subcutaneous and oral formulations by enabling predictable clearance.
Table 2: Comparison of Prostacyclin Analogue Metabolites
Implications for Drug-Drug Interactions and Dosing
Treprostinil’s metabolism via CYP2C8 and UGTs creates interaction risks with enzyme inhibitors or inducers. Gemfibrozil, a CYP2C8 inhibitor, increases treprostinil exposure by 80%, necessitating dose adjustments . Conversely, rifampicin (a CYP2C8 inducer) reduces treprostinil efficacy, requiring monitoring .
The glucuronide’s formation is unaffected by renal impairment, but hepatic dysfunction prolongs treprostinil’s half-life, increasing metabolite levels 2–5 fold . This necessitates dose reductions in patients with Child-Pugh B or C cirrhosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume